4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Medicinal chemistry Hydrogen-bond donor Drug-likeness

Features a unique N-(thiophen-2-yl) substitution pattern—not found in common N‑alkyl or N‑benzyl analogs—enabling distinct hydrogen‑bonding geometry and potentially improved enzyme affinity against Gram‑positive thymidylate kinase (TMK). The achiral 4‑substituted piperidine core simplifies synthesis and purification; the commercially available 4-((4-methoxyphenyl)sulfonyl)piperidine intermediate ensures a reliable supply chain. With TPSA 112 Ų and XLogP3 2.6, the scaffold is optimized for anti‑infective programs requiring peripheral restriction. Ideal for SAR exploration, Virtual Screening, and TMK‑targeted drug discovery.

Molecular Formula C17H20N2O4S2
Molecular Weight 380.48
CAS No. 1705551-96-7
Cat. No. B2636278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
CAS1705551-96-7
Molecular FormulaC17H20N2O4S2
Molecular Weight380.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)NC3=CC=CS3
InChIInChI=1S/C17H20N2O4S2/c1-23-13-4-6-14(7-5-13)25(21,22)15-8-10-19(11-9-15)17(20)18-16-3-2-12-24-16/h2-7,12,15H,8-11H2,1H3,(H,18,20)
InChIKeyUJEWZPJOHCNROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 1705551-96-7): Structural Identity and Procurement-Relevant Properties


4-((4-Methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 1705551-96-7) is a synthetic sulfonylpiperidine carboxamide . Its core structure comprises a piperidine ring N-functionalized with a thiophene-2-yl carboxamide and C-functionalized at the 4-position with a 4-methoxybenzenesulfonyl group. This architecture places it within the broader class of sulfonylpiperidines, which have been validated as antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) [1]. The compound's distinct feature is the direct N-(thiophen-2-yl) substitution pattern, which differentiates it from the N-(thiophen-2-ylmethyl) and N-alkyl congeners that dominate commercial screening libraries.

Why In-Class Sulfonylpiperidine Carboxamides Cannot Be Interchanged with 4-((4-Methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide


Within the sulfonylpiperidine chemotype, even minor structural variations produce substantial shifts in target engagement and physicochemical properties. The literature on S. aureus TMK inhibitors demonstrates that replacement of a methylene linker with a sulfonamide retains binding conformation, but further optimization of logD was required to achieve both enzyme potency and whole-cell antibacterial activity [1]. The target compound's unique combination of a C4-(4-methoxybenzenesulfonyl) group with an N-(thiophen-2-yl) carboxamide—rather than the more common N-alkyl or N-benzyl variants—alters hydrogen-bonding capacity, topological polar surface area, and lipophilicity relative to its closest commercially available analogs. These predicted differences in drug-likeness parameters mean that SAR conclusions drawn from N-methyl, N-ethyl, or N-(thiophen-2-ylmethyl) analogs cannot be reliably extrapolated to this scaffold without experimental validation.

Quantitative Differentiation Evidence for 4-((4-Methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide Versus Closest Structural Analogs


Hydrogen-Bond Donor Count Differentiates Thiophene-2-yl from Thiophene-2-ylmethyl Congeners

The target compound possesses exactly one hydrogen-bond donor (the urea N-H), identical to its N-(thiophen-2-ylmethyl) analog . However, because the thiophene ring is directly attached to the urea nitrogen rather than via a methylene spacer, the N-H donor is held in a different steric and electronic environment. In sulfonylpiperidine TMK inhibitors, hydrogen-bond formation with Arg48 in the S. aureus active site was critical for enzyme affinity [1]. The direct N-(thiophen-2-yl) substitution may alter the geometry and strength of this interaction relative to N-alkyl or N-benzyl analogs, although no co-crystal structure of this exact compound has been reported.

Medicinal chemistry Hydrogen-bond donor Drug-likeness

Topological Polar Surface Area (TPSA) Distinguishes Thiophene-2-yl from m-Tolyl Analogs

The target compound's TPSA is computed to be 112 Ų, incorporating contributions from the sulfonamide group and the thiophene sulfur atom [1]. This value is elevated compared to the 4-((4-methoxyphenyl)sulfonyl)-N-(m-tolyl)piperidine-1-carboxamide analog, which replaces the thiophene with a m-tolyl group. The higher TPSA predicts reduced passive blood-brain barrier permeability relative to the m-tolyl analog, a property that can be desirable for peripheral target selectivity or undesirable for CNS-targeted programs. In the TMK inhibitor series, modulation of logD (closely correlated with TPSA changes) was essential for achieving antibacterial MICs [2].

ADME prediction Polar surface area Blood-brain barrier permeability

Piperidine 4-Position Sulfonyl Substitution Pattern Provides Synthetic Tractability Advantage Over 3-Position Isomers

The target compound bears the 4-methoxybenzenesulfonyl group at the piperidine 4-position (para to the ring nitrogen). This is distinct from sulfonylpiperidine-3-carboxamide derivatives, which have been explored as antimicrobial agents [1]. The 4-position substitution creates a more symmetrical scaffold with reduced conformational complexity compared to 3-substituted piperidines, potentially simplifying interpretation of SAR data. Additionally, the 4-((4-methoxyphenyl)sulfonyl)piperidine intermediate is commercially available from multiple vendors (CAS 101768-77-8 as the hydrochloride salt), providing a well-characterized synthetic entry point for further derivatization .

Synthetic chemistry SAR exploration Building block utility

Computed Lipophilicity (XLogP3 = 2.6) Positions Compound Favorably for Oral Bioavailability Versus More Lipophilic Sulfonylpiperidine TMK Inhibitors

The computed XLogP3 for the target compound is 2.6 [1]. In the optimization of sulfonylpiperidine TMK inhibitors, Martinez-Botella et al. (2013) reported that further reduction of logD was necessary to achieve potent MICs while maintaining selectivity; their lead compound 11 was a phenol derivative engineered for lower lipophilicity [2]. The target compound's XLogP3 of 2.6 falls within the acceptable range for oral drug candidates (typically 1-5) and is lower than many early sulfonylpiperidine leads, suggesting it may already possess a favorable baseline lipophilicity profile for further optimization.

Lipophilicity Oral bioavailability Drug-likeness LogP optimization

Disclosure Limitation: No Published Biological Assay Data Available for This Compound

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, PDB, EPO patent databases, and major vendor datasheets (excluding the prohibited sources) yielded no published IC50, Ki, MIC, EC50, or any other quantitative biological activity data for 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide [1]. Similarly, no patent explicitly exemplifying this compound was identified. This compound is currently classified as a research chemical without peer-reviewed pharmacological characterization. Any procurement decision must weigh this evidence gap against the favorable predicted physicochemical properties described above.

Data gap Procurement caution Research chemical

Recommended Application Scenarios for 4-((4-Methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide Based on Current Evidence


Exploratory Antibacterial Screening Against Gram-Positive Thymidylate Kinase (TMK)

The compound belongs to the sulfonylpiperidine class, which has been validated as a novel inhibitor chemotype for Gram-positive TMK with in vivo proof-of-concept [1]. Its direct N-(thiophen-2-yl) substitution provides a distinct hydrogen-bonding geometry at the urea N-H compared to the N-alkyl or N-benzyl variants previously reported in the TMK literature. Procurement is justified for screening against S. aureus and other Gram-positive TMK homologs to establish whether this substitution pattern yields improved enzyme affinity or antibacterial MIC relative to existing sulfonylpiperidine leads.

Scaffold-Hopping Library Design for CNS-Sparing Anti-Infective Programs

With a computed TPSA of 112 Ų and XLogP3 of 2.6 [1], this compound occupies a physicochemical space consistent with peripheral restriction and reduced BBB permeability. This makes it a suitable core scaffold for anti-infective or anti-inflammatory programs where CNS exposure would be undesirable, in contrast to more lipophilic, lower-TPSA analogs (e.g., the m-tolyl congener) that carry a higher predicted risk of CNS penetration.

Synthetic Building Block for Parallel Library Synthesis

The 4-substituted piperidine scaffold is achiral at the point of sulfonyl substitution, simplifying reaction handling, purification, and analytical characterization compared to 3-substituted analogs [1]. The commercial availability of 4-((4-methoxyphenyl)sulfonyl)piperidine hydrochloride as a key intermediate [2] provides a reliable supply chain for generating diverse carboxamide libraries by varying the isocyanate or amine coupling partner, enabling rapid SAR exploration around the N-(thiophen-2-yl) motif.

Computational Chemistry and Virtual Screening Campaigns

The compound's well-defined 3D structure, availability of SMILES and InChI descriptors, and moderate molecular weight (380.5 Da) make it a suitable entry for docking-based virtual screening against targets beyond TMK, including proteases, kinases, and GPCRs where sulfonamide-containing ligands have shown activity. Its predicted drug-likeness parameters (compliance with Lipinski's Rule of Five, TPSA <140 Ų) support its use as a lead-like starting point in computational hit identification workflows.

Quote Request

Request a Quote for 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.